molecular formula C19H18N4O3 B10877263 methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10877263
M. Wt: 350.4 g/mol
InChI Key: FYVUUGJHIVZZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrazole derivatives characterized by a Z-configuration ethylidene side chain substituted with a pyridin-3-ylamino group. Its core structure includes a 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetate framework, with a ketone at position 5 and a methyl ester at the acetate moiety. The Z-configuration of the ethylidene group ensures specific spatial orientation, influencing reactivity and intermolecular interactions. Such compounds are typically synthesized via nucleophilic substitutions or cyclization reactions involving dimethylaminomethylidene precursors, as exemplified in related studies .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H18N4O3/c1-13(21-14-7-6-10-20-12-14)18-16(11-17(24)26-2)22-23(19(18)25)15-8-4-3-5-9-15/h3-10,12,22H,11H2,1-2H3

InChI Key

FYVUUGJHIVZZMK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of this compound differ primarily in substituents on the ethylidene side chain or modifications to the phenyl ring. Below is a detailed comparison:

Substituent Variations on the Ethylidene Side Chain

Target Compound
  • Ethylidene substituent: Pyridin-3-ylamino.
  • The Z-configuration stabilizes specific conformations during cyclization reactions .
Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Ethylidene substituent: Morpholinylethylamino.
  • Key features : The morpholine group increases polarity and solubility in aqueous media. This could make it more suitable for pharmaceutical applications requiring enhanced bioavailability .
Methyl ((4Z)-4-[(Dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate (QZ-9131)
  • Ethylidene substituent: Dimethylamino.
  • Simplicity in synthesis (95% purity) makes it a common intermediate .

Modifications to the Phenyl Ring

Methyl [(4Z)-4-[(Dimethylamino)methylene]-1-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (QY-9914)
  • Phenyl substituent : 4-Methoxy.
  • Key features : The electron-donating methoxy group enhances electrophilic substitution reactivity at the aryl ring. This modification could improve interactions with electron-deficient biological targets .

Stereochemical and Functional Group Comparisons

Methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-Pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
  • Configuration : E-isomer.
  • Key features : The E-configuration may lead to steric hindrance, reducing cyclization efficiency compared to the Z-isomer. This compound was discontinued, suggesting stability or efficacy issues in practical applications .

Biological Activity

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Details:

PropertyValue
Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
IUPAC Name methyl 2-[4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate
InChI Key TVFATXNSYNXREZ-FYJGNVAPSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of pyrazole derivatives with phenyl-substituted aldehydes, followed by cyclization and esterification reactions. The process requires specific catalysts and controlled conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which modulate biological pathways.

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as a COX-II inhibitor. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory activity against COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib. For instance, certain derivatives showed IC50 values in the range of 0.52 μM to 22.25 μM against COX-II, indicating a promising therapeutic profile for inflammatory conditions .

Case Studies

  • COX-II Inhibition :
    • In a study examining various pyrazole derivatives, methyl {(4Z)-5-oxo...} was noted for its selective inhibition of COX-II with minimal ulcerogenic effects. This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Properties :
    • Another research effort focused on the analgesic properties of methyl {(4Z)-5-oxo...}, where it was found to significantly reduce pain responses in animal models, supporting its use in pain management therapies .

Research Findings

A comprehensive analysis of various studies indicates that methyl {(4Z)-5-oxo...} and its derivatives can serve as important scaffolds in drug development:

Study ReferenceFindings
Identified as a potent COX-II inhibitor with significant selectivity over COX-I.
Demonstrated strong analgesic effects in preclinical models, suggesting potential for pain relief.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.